5-Bromo-2-(2,2-difluoroethoxy)pyridine
Description
5-Bromo-2-(2,2-difluoroethoxy)pyridine is a brominated pyridine derivative featuring a 2,2-difluoroethoxy substituent at the 2-position and a bromine atom at the 5-position. The difluoroethoxy group contributes to enhanced electronegativity and lipophilicity, making it relevant in medicinal chemistry and agrochemical research. Its molecular formula is inferred as C₇H₆BrF₂NO (based on analogs in ), with a molecular weight of approximately 252.06 g/mol (similar to CAS 1289177-22-5) .
Properties
Molecular Formula |
C7H6BrF2NO |
|---|---|
Molecular Weight |
238.03 g/mol |
IUPAC Name |
5-bromo-2-(2,2-difluoroethoxy)pyridine |
InChI |
InChI=1S/C7H6BrF2NO/c8-5-1-2-7(11-3-5)12-4-6(9)10/h1-3,6H,4H2 |
InChI Key |
XSHZGHVZPLZCIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)OCC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,2-difluoroethoxy)pyridine typically involves the bromination of 2-(2,2-difluoroethoxy)pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyridine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding pyridine N-oxides. Reduction reactions can also be performed to modify the difluoroethoxy group or the pyridine ring itself.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Pyridine N-oxides from oxidation reactions.
- Reduced derivatives of the original compound.
Scientific Research Applications
5-Bromo-2-(2,2-difluoroethoxy)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2,2-difluoroethoxy)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoroethoxy groups can enhance binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function through competitive or allosteric mechanisms, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key analogs and their structural differences:
Physicochemical Properties
- Electron-Withdrawing Effects : The 2,2-difluoroethoxy group in the target compound provides stronger electron-withdrawing effects compared to methoxy (e.g., 5-Bromo-2-methoxynicotinaldehyde, CAS 103058-87-3) or ethoxy groups, influencing reactivity in nucleophilic aromatic substitution .
- Boiling/Melting Points : Trifluoroethoxy derivatives (e.g., CAS 126728-58-3) likely exhibit higher boiling points due to increased molecular weight and fluorine content, whereas methyl-substituted analogs (e.g., CAS 1289177-22-5) may show lower solubility in polar solvents .
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